1-Methyl-3-prop-2-yn-1-ylbenzene
Overview
Description
1-Methyl-3-prop-2-yn-1-ylbenzene, also known as 1-Methyl-3-(prop-2-yn-1-yl)benzene, is an organic compound with the molecular formula C10H10. It is a derivative of benzene, where a methyl group and a prop-2-yn-1-yl group are attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-prop-2-yn-1-ylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene derivatives. For instance, the reaction of 1-methylbenzene with propargyl bromide in the presence of a strong base like potassium tert-butoxide can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes to ensure higher yields and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the alkylation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-prop-2-yn-1-ylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon (Pd/C) can convert it into an alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alkanes
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1-Methyl-3-prop-2-yn-1-ylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Methyl-3-prop-2-yn-1-ylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne group can participate in reactions that modify the activity of these targets, leading to various biological and chemical effects. The benzene ring’s aromaticity also plays a role in stabilizing interactions with other molecules .
Comparison with Similar Compounds
- 1-Methyl-2-prop-2-yn-1-ylbenzene
- 1-Methyl-4-prop-2-yn-1-ylbenzene
- 1-Methyl-3-prop-1-yn-1-ylbenzene
Uniqueness: 1-Methyl-3-prop-2-yn-1-ylbenzene is unique due to the specific positioning of the methyl and prop-2-yn-1-yl groups on the benzene ring. This positioning affects its reactivity and interactions with other molecules, making it distinct from its isomers .
Properties
IUPAC Name |
1-methyl-3-prop-2-ynylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-5-10-7-4-6-9(2)8-10/h1,4,6-8H,5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCDYWSQDXGJOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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